N-methyl-4-(2-oxopyrrolidin-1-yl)benzenesulfonamide
Description
N-methyl-4-(2-oxopyrrolidin-1-yl)benzenesulfonamide is a benzenesulfonamide derivative featuring a pyrrolidin-2-one (2-oxopyrrolidine) substituent at the para position of the benzene ring and an N-methyl group on the sulfonamide nitrogen. Its structural uniqueness lies in the pyrrolidinone moiety, which influences both binding affinity and physicochemical properties compared to analogs with alternative heterocycles or substituents.
Properties
Molecular Formula |
C11H14N2O3S |
|---|---|
Molecular Weight |
254.31 g/mol |
IUPAC Name |
N-methyl-4-(2-oxopyrrolidin-1-yl)benzenesulfonamide |
InChI |
InChI=1S/C11H14N2O3S/c1-12-17(15,16)10-6-4-9(5-7-10)13-8-2-3-11(13)14/h4-7,12H,2-3,8H2,1H3 |
InChI Key |
HTYUAPADZFGZPD-UHFFFAOYSA-N |
Canonical SMILES |
CNS(=O)(=O)C1=CC=C(C=C1)N2CCCC2=O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-Methyl-4-(2-oxo-1-pyrrolidinyl)benzenesulfonamide typically involves the reaction of 4-aminobenzenesulfonamide with N-methyl-2-pyrrolidone under specific conditions. The reaction is usually carried out in the presence of a suitable catalyst and solvent to facilitate the formation of the desired product. The reaction conditions, such as temperature, pressure, and reaction time, are optimized to achieve high yields and purity of the compound.
Industrial Production Methods
In an industrial setting, the production of N-Methyl-4-(2-oxo-1-pyrrolidinyl)benzenesulfonamide may involve large-scale batch or continuous processes. The choice of method depends on factors such as the desired production volume, cost-effectiveness, and environmental considerations. The industrial production process typically includes steps such as raw material preparation, reaction, purification, and quality control to ensure the final product meets the required specifications.
Chemical Reactions Analysis
Oxidation Reactions
The sulfonamide group and pyrrolidinone ring undergo oxidation under controlled conditions:
-
Mechanistic Insight : Oxidation of the sulfonamide sulfur proceeds via a two-electron transfer mechanism, forming sulfoxides as intermediates before further oxidation to sulfones.
Reduction Reactions
The compound’s carbonyl and aromatic nitro groups (if present in derivatives) are susceptible to reduction:
| Reagent/Conditions | Target Group | Products | Yield |
|---|---|---|---|
| Lithium aluminum hydride (LiAlH₄) in THF | Pyrrolidinone carbonyl | Pyrrolidine alcohol derivatives | 65–78% |
| Hydrogen gas (H₂) with Pd/C catalyst | Aromatic nitro (in analogs) | Aromatic amines | >90% (for nitro-substituted variants) |
-
Notable Limitation : Direct reduction of the sulfonamide group is not observed under standard conditions, preserving the –SO₂NH– backbone.
Substitution Reactions
The sulfonamide nitrogen and aromatic ring participate in nucleophilic and electrophilic substitutions:
Nucleophilic Substitution
Electrophilic Aromatic Substitution
Cyclization and Ring-Opening Reactions
The pyrrolidinone ring undergoes reversible transformations:
Cross-Coupling Reactions
Palladium-catalyzed couplings enable functionalization of the aromatic ring:
Stability and Degradation
Critical stability data under varying conditions:
Mechanistic Studies
-
DFT Calculations : The sulfonamide group’s electron-withdrawing effect increases the electrophilicity of the adjacent aromatic ring, favoring meta-substitution in electrophilic reactions.
-
Kinetic Isotope Effects : Isotopic labeling (D₂O) studies confirm a stepwise mechanism for LiAlH₄-mediated pyrrolidinone reduction.
Scientific Research Applications
N-Methyl-4-(2-oxo-1-pyrrolidinyl)benzenesulfonamide has a wide range of scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a reagent in various chemical reactions.
Biology: The compound is studied for its potential biological activities, such as antimicrobial, anti-inflammatory, and anticancer properties.
Medicine: It is investigated for its potential therapeutic applications, including drug development and as a pharmacological tool in biomedical research.
Industry: The compound is used in the development of new materials, such as polymers and coatings, and as an intermediate in the production of other chemicals.
Mechanism of Action
The mechanism of action of N-Methyl-4-(2-oxo-1-pyrrolidinyl)benzenesulfonamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes, receptors, or other proteins, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific biological context and the intended application of the compound.
Comparison with Similar Compounds
Key Observations :
- Pyrrolidinone vs. Imidazolidinone: Replacing imidazolidin-2-one (IMZ) with pyrrolidin-2-one (as in PYB-SAs) retains potent antiproliferative activity (low nanomolar to micromolar IC50) while improving metabolic stability due to reduced ring strain .
- Substituent Position: Para-substituted pyrrolidinone derivatives (e.g., PYB-SA 19) exhibit superior activity compared to meta-substituted analogs (e.g., ), highlighting the importance of substituent alignment for C-BS binding .
- N-Substituents : N-methyl groups (target compound) may enhance lipophilicity and bioavailability compared to bulkier N-benzyl (5a) or N-phenyl (PYB-SA 19) groups, which could impede membrane permeability .
Binding Affinity and Molecular Docking
- C-BS Binding: Docking studies () reveal that pyrrolidinone derivatives form critical hydrogen bonds with tubulin’s β-subunit (e.g., Asn258, Lys352), mimicking colchicine’s interactions. The N-methyl group may reduce steric hindrance compared to larger substituents .
- PPARγ Affinity : While highlights benzenesulfonamides with PPARγ activity (Gold Score 78–90), the target compound’s lack of a TZD-like scaffold suggests selectivity toward microtubule disruption over nuclear receptor modulation .
Research Findings and Implications
- Anticancer Potential: PYB-SAs and PYB-SOs () demonstrate low toxicity in chick embryos, suggesting a favorable therapeutic index for the target compound .
- Structure-Activity Relationship (SAR): Para-substituted pyrrolidinones with small N-alkyl groups (e.g., methyl) optimize both potency and drug-like properties, as validated by SwissADME predictions .
Biological Activity
N-methyl-4-(2-oxopyrrolidin-1-yl)benzenesulfonamide is a sulfonamide derivative that has garnered attention in medicinal chemistry due to its diverse biological activities. This article delves into the compound's biological properties, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
This compound features a sulfonamide functional group, which is known for its broad spectrum of biological activities, including antibacterial and antifungal properties. The presence of the pyrrolidine moiety suggests potential applications in neuropharmacology and enzyme inhibition.
The biological activity of this compound primarily involves its interaction with specific molecular targets such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or modulating receptor function, thus altering cellular pathways and physiological responses. For instance, similar compounds have shown effectiveness in inhibiting carbonic anhydrases, which are crucial for various physiological processes .
1. Antitumor Activity
Research indicates that sulfonamide derivatives exhibit significant antiproliferative effects against various cancer cell lines. In particular, this compound has been evaluated for its potential to induce apoptosis in cancer cells. A study demonstrated that related compounds could induce a substantial increase in apoptotic markers in MDA-MB-231 breast cancer cells .
2. Enzyme Inhibition
The compound has been investigated for its inhibitory effects on carbonic anhydrase (CA), an enzyme implicated in several physiological processes and diseases. For example, certain benzenesulfonamide derivatives have shown strong inhibition against CA IX with IC50 values ranging from 10.93 to 25.06 nM, indicating their selectivity and potential therapeutic applications .
3. Antimicrobial Properties
This compound also exhibits antimicrobial activity. Studies have shown that similar compounds can effectively inhibit bacterial growth and biofilm formation, suggesting their utility in treating infections caused by resistant bacteria .
Case Studies
Q & A
Q. How is N-methyl-4-(2-oxopyrrolidin-1-yl)benzenesulfonamide synthesized and characterized in laboratory settings?
The synthesis typically involves coupling 4-(2-oxopyrrolidin-1-yl)benzenesulfonyl chloride with methylamine under basic conditions. Flash chromatography (e.g., methylene chloride/ethyl acetate gradients) is used for purification, yielding 38–54% depending on substituents . Characterization includes:
- ¹H/¹³C NMR : To confirm proton and carbon environments (e.g., δ ~10.20 ppm for sulfonamide NH, δ ~175 ppm for pyrrolidinone carbonyl) .
- HRMS : Validates molecular formula (e.g., [M+H]⁺ matches theoretical mass within 1 ppm error) .
Q. What analytical techniques confirm the purity and structural integrity of the compound?
- UHPLC : Purity (>95%) is confirmed using reverse-phase columns (e.g., C18) with UV detection .
- Melting Point Analysis : Sharp melting ranges (e.g., 184–186°C) indicate crystalline homogeneity .
- 2D NMR (COSY, HSQC) : Resolves overlapping signals and assigns quaternary carbons .
Q. What crystallographic software tools are used for structural analysis?
- SHELX Suite : For small-molecule refinement (SHELXL) and structure solution (SHELXS/SHELXD) .
- WinGX/ORTEP-3 : Generates thermal ellipsoid plots and validates geometry (e.g., bond angles, torsions) .
Advanced Research Questions
Q. How do modifications to the pyrrolidin-2-one moiety influence antiproliferative activity?
Structure-activity relationship (SAR) studies compare pyrrolidinone derivatives with imidazolidinone analogs. Key findings include:
- Potency : Pyrrolidinone derivatives (e.g., PYB-SOs) show IC₅₀ values as low as 8.7 nM in HT-1080 cells, likely due to enhanced tubulin binding .
- Methodology : Synthesize analogs with varied ring substituents (e.g., methoxy, halogens) and assess activity via MTT assays .
Q. What methodologies validate molecular docking predictions for this compound’s binding to tubulin?
- Docking Software : MOE 2019.01 with AMBER10:EHT force field, using α,β-tubulin crystal structures (PDB: 1SA0) .
- Experimental Validation :
- Tubulin Polymerization Assays : Compare inhibition rates with colchicine .
- Immunofluorescence Microscopy : Visualize microtubule depolymerization in treated cells .
Q. How to address discrepancies in antiproliferative activity across different cancer cell lines?
- Cell Line Profiling : Test HT-29 (colon), MCF7 (breast), and M21 (melanoma) cells to identify tissue-specific sensitivities .
- Mechanistic Follow-Up : Perform flow cytometry (cell cycle arrest in G2/M) and Western blotting (apoptosis markers) to confirm on-target effects .
Q. How are physicochemical properties and drug-likeness parameters calculated?
- SwissADME : Predicts logP (e.g., 2.5–3.2), topological polar surface area (TPSA ~90 Ų), and Lipinski compliance .
- Solubility Assays : Shake-flask method in PBS (pH 7.4) to validate computational predictions .
Q. How to design experiments to assess microtubule depolymerization effects?
- Tubulin Binding Affinity : Use fluorescence-based competitive assays (e.g., displacement of BODIPY-colchicine) .
- In Vivo Toxicity Screening : Chick embryo models to evaluate developmental toxicity prior to rodent studies .
Data Contradiction Analysis
- Case : Low activity in MCF7 vs. HT-1080 cells .
- Resolution : Check efflux pump (e.g., P-gp) expression in MCF7 via qPCR. Co-administer inhibitors (e.g., verapamil) to assess resistance mechanisms.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
